molecular formula C18H20ClN5S B13371913 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371913
M. Wt: 373.9 g/mol
InChI Key: AOAQTOSRBYFBMF-CMDGGOBGSA-N
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Description

3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors

    Formation of Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Introduction of Azepane and Chlorophenyl Groups: The azepane group can be introduced through nucleophilic substitution reactions, while the chlorophenyl group can be added via palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It may be used as a pesticide or herbicide, leveraging its biological activity to protect crops.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Piperidinylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Morpholinylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit unique biological activities due to the presence of the azepane ring, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H20ClN5S

Molecular Weight

373.9 g/mol

IUPAC Name

3-(azepan-1-ylmethyl)-6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20ClN5S/c19-15-7-5-6-14(12-15)8-9-17-22-24-16(20-21-18(24)25-17)13-23-10-3-1-2-4-11-23/h5-9,12H,1-4,10-11,13H2/b9-8+

InChI Key

AOAQTOSRBYFBMF-CMDGGOBGSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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